molecular formula C11H10FNO2 B8747820 2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid CAS No. 646515-46-0

2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid

Cat. No. B8747820
CAS RN: 646515-46-0
M. Wt: 207.20 g/mol
InChI Key: XETODQFANWOPEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is a white solid with a unique odor . It belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .


Synthesis Analysis

The synthesis of indole derivatives has attracted increasing attention in recent years due to their significant role in natural products and drugs . One method of synthesizing 2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid involves the condensation of 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid, substituted aromatic aldehydes with acetic anhydride and sodium acetate in the presence of MgO/Al2O3 under reflux using nickel ferrite nanoparticles .


Molecular Structure Analysis

The molecular formula of “2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is C11H10FNO2 . The InChI code is 1S/C11H10FNO2/c1-6-8(5-11(14)15)9-4-7(12)2-3-10(9)13-6/h2-4,13H,5H2,1H3,(H,14,15) .


Chemical Reactions Analysis

The Suzuki–Miyaura coupling reaction is a significant method for forming carbon-carbon bonds, which could potentially be used in the synthesis of "2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid" .


Physical And Chemical Properties Analysis

“2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is a white solid that has a unique odor . It is stable at room temperature but can degrade under light . It is soluble in organic solvents such as ether and acetone, but insoluble in water .

Safety and Hazards

“2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid” is considered hazardous . It may cause irritation to the eyes, skin, and respiratory system . It is recommended to handle this compound with appropriate protective equipment and avoid direct contact .

properties

CAS RN

646515-46-0

Product Name

2(5-fluoro-2-methyl-1H-indol-1-yl)acetic acid

Molecular Formula

C11H10FNO2

Molecular Weight

207.20 g/mol

IUPAC Name

2-(5-fluoro-2-methylindol-1-yl)acetic acid

InChI

InChI=1S/C11H10FNO2/c1-7-4-8-5-9(12)2-3-10(8)13(7)6-11(14)15/h2-5H,6H2,1H3,(H,14,15)

InChI Key

XETODQFANWOPEC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(N1CC(=O)O)C=CC(=C2)F

Origin of Product

United States

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